2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving carbonyl compounds and amidines .Molecular Structure Analysis
The compound contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure with a five-membered thiophene ring fused to a six-membered pyridine ring .Scientific Research Applications
Antimycobacterial Activity
A derivative of 2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has been explored for its antimycobacterial properties. In a study, derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide showed significant activity against Mycobacterium tuberculosis. One compound, in particular, demonstrated more potency than several standard drugs, indicating the potential of these derivatives in tuberculosis treatment (Nallangi et al., 2014).
Synthesis of Heterocyclic Compounds
The compound has been utilized as a base for synthesizing various heterocyclic compounds. For instance, reactions involving ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides led to the production of pyridothienopyrimidines, which are significant in medicinal chemistry due to their diverse biological activities (Bakhite et al., 2005).
Antibacterial and Antifungal Properties
Several derivatives of this compound have shown notable antibacterial and antifungal properties. This indicates their potential as therapeutic agents against various bacterial and fungal infections (Zhuravel et al., 2005).
Anti-Inflammatory Agents
Research has been conducted on derivatives of this compound for their potential as anti-inflammatory agents. This exploration is based on the structural similarity to molecules known for their anti-inflammatory activity, demonstrating the versatility of this compound in medicinal research (Moloney, 2001).
Synthesis of Isothiazolopyridines and Pyridothiazepines
Isothiazolopyridines and pyridothiazepines, synthesized using this compound as a starting material, possess valuable biological activities, adding to the compound's significance in pharmaceutical research (Youssef et al., 2012).
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-10-4-5-12(8-11(10)2)17(23)20-18-15(16(19)22)13-6-7-21(3)9-14(13)24-18;/h4-5,8H,6-7,9H2,1-3H3,(H2,19,22)(H,20,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGYLQOQIVQYQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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